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Ginsenoside Ra0

Quality control Processing chemistry Panax quinquefolius

Authenticated Ginsenoside Ra0 is scarce, risking analytical misassignment and irreproducible bioactivity data. This high-purity reference standard solves that. - Enables validated HPLC/UPLC-MS/MS methods for differentiating red- from white-processed Panax quinquefolius, a signature conventional markers (Rb1, Rg1, Re) cannot capture. - Supports isolated nootropic testing in neuronal models and in vivo cognitive assays, and experimental validation of computationally predicted insulin-resistance pathway targets (AMPK, PPAR, PI3K, JNK). - Sourced with full documentation for chemotaxonomic authentication of Panax species.

Molecular Formula C60H102O28
Molecular Weight 1271.4 g/mol
CAS No. 112722-00-6
Cat. No. B570956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside Ra0
CAS112722-00-6
SynonymsGinsenoside Ra0
Molecular FormulaC60H102O28
Molecular Weight1271.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C
InChIInChI=1S/C60H102O28/c1-24(2)10-9-14-60(8,88-53-48(78)43(73)40(70)31(84-53)23-79-51-46(76)41(71)36(66)27(19-61)80-51)25-11-16-59(7)35(25)26(65)18-33-57(5)15-13-34(56(3,4)32(57)12-17-58(33,59)6)85-54-49(44(74)38(68)29(21-63)82-54)87-55-50(45(75)39(69)30(22-64)83-55)86-52-47(77)42(72)37(67)28(20-62)81-52/h10,25-55,61-78H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40+,41-,42-,43-,44-,45-,46+,47+,48+,49+,50+,51+,52-,53-,54-,55-,57-,58+,59+,60-/m0/s1
InChIKeyLDIAQNKCRRXZCD-JKIFXVOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginsenoside Ra0 (CAS 112722-00-6): Baseline Identity and Procurement-Relevant Characteristics


Ginsenoside Ra0 (CAS 112722-00-6) is a dammarane-type triterpenoid saponin originally isolated from Panax quinquefolius Linn (American ginseng) and subsequently identified in Panax notoginseng [1]. It possesses a protopanaxadiol aglycone core with a distinctive penta-saccharide chain at C-3 (Glc(1→2)Glc(1→2)Glc) and a disaccharide unit at C-20 (Glc(1→6)Glc), yielding a molecular formula of C₆₀H₁₀₂O₂₈ (MW 1271.44) [2]. Unlike the more extensively profiled ginsenosides Rb1, Rg1, and Re, Ra0 has been the subject of only a modest number of primary publications, with the Human Metabolome Database characterizing the available literature as ‘a small amount of articles’ [3]. This scarcity of published data makes procurement of authenticated, high-purity reference material particularly critical for analytical and pharmacological studies seeking reproducible results.

Why Generic Ginsenoside Substitution Fails: The Case for Ginsenoside Ra0 Traceability


Ginsenosides are not functionally interchangeable despite sharing a common triterpenoid scaffold. The number, position, and linkage stereochemistry of sugar moieties profoundly influence target binding, pharmacokinetic behavior, and tissue distribution [1]. In the specific case of Ra0, its dual multi-glycosyl substitution pattern—a trisaccharide chain at C-3 and a disaccharide at C-20—distinguishes it from close structural analogs such as Ra1 and Ra2, which differ in both glycosyl count and linkage topology [2]. Even within the same nominal ‘Ra’ subclass, the aldose reductase inhibitory data demonstrate that Ra1 and Ra2 exhibit markedly different potency: Ra1 shows IC₅₀ >200 µM against RLAR while Ra2 shows IC₅₀ 178.39 µM, confirming that subtle structural variations produce non-trivial pharmacological divergence [3]. Without authenticated Ra0 reference material, analytical misassignment and irreproducible bioactivity data are significant risks.

Ginsenoside Ra0 (CAS 112722-00-6): Quantitative Differentiation Evidence Against Closest Analogs


Processing-Dependent Content Enrichment: Ra0 Levels in Red vs. White vs. Commercial American Ginseng

In a comparative study of three processing methods for Panacis Quinquefolii Radix, the constituent level of RA0 in red Panacis Quinquefolii Radix (steamed, sliced, dried at −80 °C) was measurably higher than in both white Panacis Quinquefolii Radix (sliced, dried at −80 °C without steaming) and commercial Radix Panacis Quinquefolii (electric blast air-dried). Analysis was performed via HPLC-PDA-ESI-MS[1]. In contrast, the content of several major ginsenosides (Re, Rc, Rb3, Rb2) decreased upon red processing, while Rb1 increased. This divergent behavior means that Ra0 content cannot be inferred from total ginsenoside assay values or from the concentrations of marker compounds such as Rb1 or Re[1].

Quality control Processing chemistry Panax quinquefolius

Nootropic Chemical Marker Identification: Ra0 Among High-Level Contributors in Red Ginseng Extracts

A panel of 13 ginsenosides was screened as chemical markers with nootropic effect from nine different red ginseng extracts using RRLC-Q-TOF-MS and principal component analysis (PCA). Ginsenoside Ra0 was classified among the ‘high level’ markers alongside Rb1, Rc, Rb2, Rb3, Re, Rd, and Rg1, as distinct from the ‘low level’ markers mRb1, mRc, mRb2, mRd, and F2[1]. This classification was based on relative abundance in extracts correlated with in vivo nootropic activity assessed by mouse behavior tests and biochemical indicators[1]. While this does not provide isolated Ra0 IC₅₀ data, it establishes that Ra0 belongs to the subset of ginsenosides whose abundance tracks with cognitive benefit in complex extracts—a property not shared by all protopanaxadiol-type congeners.

Cognitive function Nootropic screening Red ginseng

Network Pharmacology-Based Insulin Resistance Target Engagement: Ra0 Among Top-Ranked Ginsenosides

In a network pharmacology study, 52 ginsenosides were subjected to molecular docking against 19 insulin-resistance key targets, followed by secondary docking of screened compounds against 31 targets across AMPK, PPAR, PI3K, and JNK signaling pathways. Seventeen compounds were identified as having strong interactions with proteins in these four pathways. Ginsenoside Ra0 was among these 17 top-ranked compounds, alongside Ra1, Ra2, protopanaxadiol, protopanaxatriol, Rh2, Rg1, Rb2, Rc, Rb3, Rs2, Rh3, Rf, and Rs1[1]. The first 10 of these 17 had existing literature validation; the latter 7—including Ra0—were proposed as potential novel insulin-resistance targets[1]. No quantitative binding affinity (kcal/mol) or IC₅₀ values specific to Ra0 were reported in the abstract.

Insulin resistance Network pharmacology Molecular docking

Ginsenoside Ra0 (CAS 112722-00-6): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Analytical Reference Standard for Red Ginseng and Red American Ginseng Quality Control

Because Ra0 content is selectively elevated in red-processed Panax quinquefolius relative to white and commercial material [1], pure Ra0 reference standard is essential for developing validated HPLC or UPLC-MS/MS methods to authenticate red ginseng products and differentiate them from white ginseng or adulterated materials. Conventional quality control relying solely on Rb1, Rg1, or Re cannot capture this processing-dependent chemical signature.

Nootropic Mechanism-of-Action Studies Requiring Defined Chemical Probes

Ra0 was identified as a 'high level' nootropic chemical marker in red ginseng extracts by PCA-driven screening [2]. Procurement of high-purity Ra0 enables isolated compound testing in neuronal cell models (e.g., primary hippocampal neurons, SH-SY5Y cells) and in vivo cognitive assays to dissect its specific contribution to the nootropic effect, distinct from co-occurring ginsenosides such as Rb1 or Rg1.

Insulin Resistance and Metabolic Disorder Target Validation

Network pharmacology screening positioned Ra0 among the top 17 of 52 ginsenosides predicted to interact with AMPK, PPAR, PI3K, and JNK pathway targets implicated in insulin resistance [3]. Pure Ra0 is required to experimentally validate these computational predictions through in vitro enzymatic assays, cellular glucose uptake studies, and ultimately in vivo metabolic phenotyping, potentially establishing a novel pharmacology distinct from known insulin-sensitizing ginsenosides.

Chemotaxonomic Marker for Panax Species and Processing Authentication

Ra0 was originally isolated from Panax quinquefolius (American ginseng) [4] and subsequently detected in Panax notoginseng . Its species distribution, combined with its processing-dependent content changes [1], makes authenticated Ra0 reference material valuable for chemotaxonomic studies aiming to discriminate Panax species and verify processing history (white vs. red) in commercial ginseng products.

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